molecular formula C14H8N6O6 B2498795 3,5-dinitro-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 887866-10-6

3,5-dinitro-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2498795
CAS No.: 887866-10-6
M. Wt: 356.254
InChI Key: XUSUWYQRSCDIJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dinitro-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound known for its unique chemical structure and properties It features a benzamide core substituted with nitro groups at the 3 and 5 positions, and a pyridinyl-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dinitro-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of benzamide to introduce nitro groups at the 3 and 5 positions. This is followed by the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The final step involves coupling the pyridinyl group to the oxadiazole ring under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3,5-dinitro-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-dinitro-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dinitro-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The nitro groups and the oxadiazole ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dinitro-N-(pyridin-3-yl)benzamide
  • 3,5-dinitro-N-(pyridin-4-yl)benzamide
  • 3,5-dinitro-N-(pyridin-2-yl)benzamide

Uniqueness

3,5-dinitro-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3,5-dinitro-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N6O6/c21-12(9-4-10(19(22)23)6-11(5-9)20(24)25)16-14-18-17-13(26-14)8-2-1-3-15-7-8/h1-7H,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSUWYQRSCDIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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